4-bromo-2-ethyl-5-methyl-1H-imidazole
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Overview
Description
4-Bromo-2-ethyl-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl group at the 5th position. These substitutions confer unique chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-ethyl-5-methyl-1H-imidazole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2-diaminobenzene with ethyl acetoacetate in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
4-Bromo-2-ethyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 4-bromo-2-ethyl-5-methyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and other substituents can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 4-Bromo-1H-imidazole
- 2-Ethyl-1H-imidazole
- 5-Methyl-1H-imidazole
Comparison: 4-Bromo-2-ethyl-5-methyl-1H-imidazole is unique due to the specific combination of substituents, which confer distinct chemical and physical properties. Compared to 4-bromo-1H-imidazole, the presence of ethyl and methyl groups enhances its lipophilicity and may affect its reactivity. Similarly, the bromine atom distinguishes it from 2-ethyl-1H-imidazole and 5-methyl-1H-imidazole, potentially altering its biological activity and synthetic utility.
Properties
CAS No. |
1539511-57-3 |
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Molecular Formula |
C6H9BrN2 |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
4-bromo-2-ethyl-5-methyl-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3,(H,8,9) |
InChI Key |
CQQXUSJXRURWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C)Br |
Purity |
95 |
Origin of Product |
United States |
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